molecular formula C16H12ClN3OS2 B11479276 2-chloro-5-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

2-chloro-5-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11479276
M. Wt: 361.9 g/mol
InChI Key: QLLUPDUQNALKJC-UHFFFAOYSA-N
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Description

2-chloro-5-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a chlorine atom, a methylsulfanyl group, and a pyridinyl-thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe pyridinyl-thiazolyl moiety can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzamides

Mechanism of Action

The mechanism of action of 2-chloro-5-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyridinyl-thiazolyl moiety is known to bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-5-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridinyl-thiazolyl moiety, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C16H12ClN3OS2

Molecular Weight

361.9 g/mol

IUPAC Name

2-chloro-5-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H12ClN3OS2/c1-22-10-5-6-12(17)11(8-10)15(21)20-16-19-14(9-23-16)13-4-2-3-7-18-13/h2-9H,1H3,(H,19,20,21)

InChI Key

QLLUPDUQNALKJC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=CC=N3

Origin of Product

United States

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